

DEHP Analytical Standard: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: DEHP (Standard)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical properties of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who work with or encounter this compound in their studies. The information is presented to facilitate easy access to critical data, including physical and chemical properties, spectroscopic data, and established analytical methodologies.

Core Properties of DEHP Analytical Standard

DEHP (CAS No: 117-81-7) is a diester of phthalic acid and 2-ethylhexanol.^[1] It is a colorless, viscous liquid with a slight odor, practically insoluble in water but soluble in most organic solvents.^{[2][3]} Analytical standards of DEHP are crucial for the accurate quantification and identification of this compound in various matrices.^[4]

Physical and Chemical Properties

The fundamental physical and chemical properties of DEHP are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	References
Molecular Formula	C ₂₄ H ₃₈ O ₄	[5]
Molecular Weight	390.56 g/mol	[5]
Appearance	Colorless oily liquid	[6][7]
Odor	Slight odor	[6][7]
Melting Point	-55 °C	[6]
Boiling Point	384 °C at 760 mmHg	[6][7]
Density	0.985 g/mL at 20 °C	[5]
Water Solubility	0.27 mg/L at 25 °C	[6]
Solubility in Organic Solvents	Miscible with mineral oil and hexane; soluble in most organic solvents	[2]
Vapor Pressure	1.42 × 10 ⁻⁷ mmHg at 25 °C	[6]
Octanol-Water Partition Coefficient (log K _{ow})	7.6	[6]

Purity and Storage of Analytical Standard

DEHP analytical standards are typically available with a purity of 98% or higher.[8] To ensure the integrity and stability of the standard, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place.[9] For long-term storage, refrigeration at 2-8°C is often advised.[9]

Spectroscopic Data and Characterization

Spectroscopic analysis is fundamental for the identification and quantification of DEHP. The following tables summarize the key spectroscopic data for the DEHP analytical standard.

UV-Vis Spectroscopy

Wavelength (λ_{max})	Solvent	References
225 nm	Ethanol	[10]
274 nm	Ethanol	[11]

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment	References
2958, 2929, 2860	C-H stretching (aliphatic)	[12]
1729	C=O stretching (ester)	[12]
1560-1600	C=C stretching (aromatic)	[8]
1462, 1380	C-H bending	[12]
1266, 1070, 1039	C-O stretching	[12]
720-760	C-H out-of-plane bending (aromatic)	[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (in CDCl_3):

Chemical Shift (δ) ppm	Multiplicity	Assignment	References
7.70	m	Aromatic H	[13]
7.52	m	Aromatic H	[13]
4.22	m	-O-CH ₂ -	[13]
1.63	m	-CH-	[13]
1.49 - 1.27	m	-CH ₂ - (aliphatic chain)	[13]
0.92, 0.90	t	-CH ₃	[13]

^{13}C NMR (in CDCl_3):

Chemical Shift (δ) ppm	Assignment	References
167.3	C=O (ester)	[12]
132.1	Aromatic C (quaternary)	[12]
130.5	Aromatic C-H	[12]
28.6	-CH ₂ - (aliphatic chain)	[12]
23.4	-CH ₂ - (aliphatic chain)	[12]
22.6	-CH ₂ - (aliphatic chain)	[12]
13.7	-CH ₃	[12]
10.6	-CH ₃	[12]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of DEHP is characterized by several key fragment ions. The molecular ion is often not observed.

m/z	Ion	References
149	$[\text{C}_8\text{H}_5\text{O}_3]^+$ (phthalic anhydride fragment)	[14]
167	$[\text{C}_8\text{H}_5\text{O}_3+\text{H}_2\text{O}]^+$	[11]
279	$[\text{M}-\text{C}_8\text{H}_{17}\text{O}]^+$	[15]

Experimental Protocols for DEHP Analysis

Accurate and reliable quantification of DEHP in various matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for DEHP in Polymers

This protocol provides a general framework for the analysis of DEHP in polymer matrices.

1. Sample Preparation: Solvent Extraction

- Weigh approximately 1 gram of the polymer sample into a glass vial.
- Add 10 mL of a suitable solvent (e.g., dichloromethane or a toluene/dichloromethane mixture).[\[15\]](#)
- Sonicate the sample for 30-60 minutes to facilitate the extraction of DEHP.
- Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
- The extract is now ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

- Gas Chromatograph: Agilent 7890B or equivalent.[\[5\]](#)
- Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[\[5\]](#)
- Injector Temperature: 300 °C.[\[5\]](#)
- Injection Volume: 1 µL.
- Injection Mode: Splitless.[\[15\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[\[5\]](#)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 minute.
 - Ramp to 220 °C at 20 °C/min.
 - Ramp to 300 °C at 5 °C/min, hold for 5 minutes.

- Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.[5]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions such as m/z 149, 167, and 279.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for DEHP Metabolites in Biological Samples

This protocol is suitable for the analysis of DEHP metabolites, such as MEHP, in biological matrices like urine or serum.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- To 1 mL of the biological sample, add an internal standard (e.g., $^{13}\text{C}_4$ -MEHP).
- Perform enzymatic deconjugation if total metabolite concentrations are desired.
- Condition an SPE cartridge (e.g., C18) with methanol followed by water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the metabolites with methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).

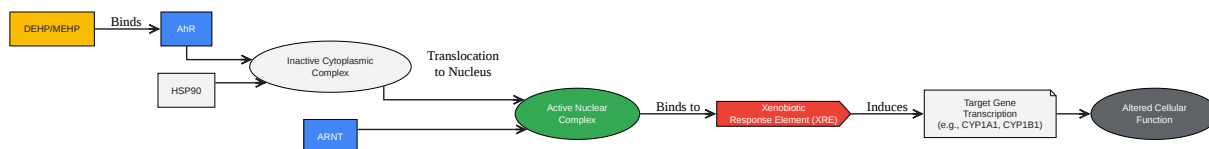
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient Program:
 - Start with 95% A, hold for 0.5 minutes.
 - Ramp to 5% A over 5 minutes.
 - Hold at 5% A for 2 minutes.
 - Return to 95% A and re-equilibrate.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each metabolite should be optimized. For MEHP, a common transition is m/z 277 \rightarrow 134.

Signaling Pathways and Biological Interactions of DEHP

DEHP is a known endocrine-disrupting chemical that can interfere with various biological signaling pathways. Understanding these interactions is crucial for toxicological and drug development research.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

DEHP and its primary metabolite, MEHP, can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.^{[6][16]} This can lead to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1, CYP1B1), and can influence processes like cell proliferation and differentiation.^{[6][7]}

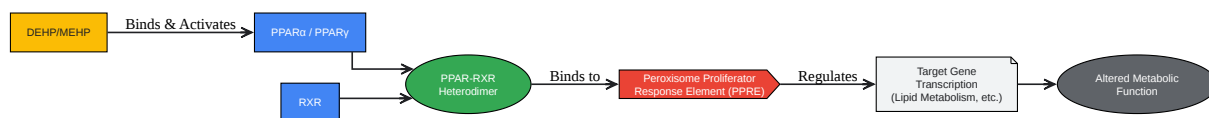


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Caption: DEHP/MEHP activation of the AhR signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

DEHP is a well-known activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR α and PPAR γ .^[17] Activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism, inflammation, and cell differentiation.^[17]

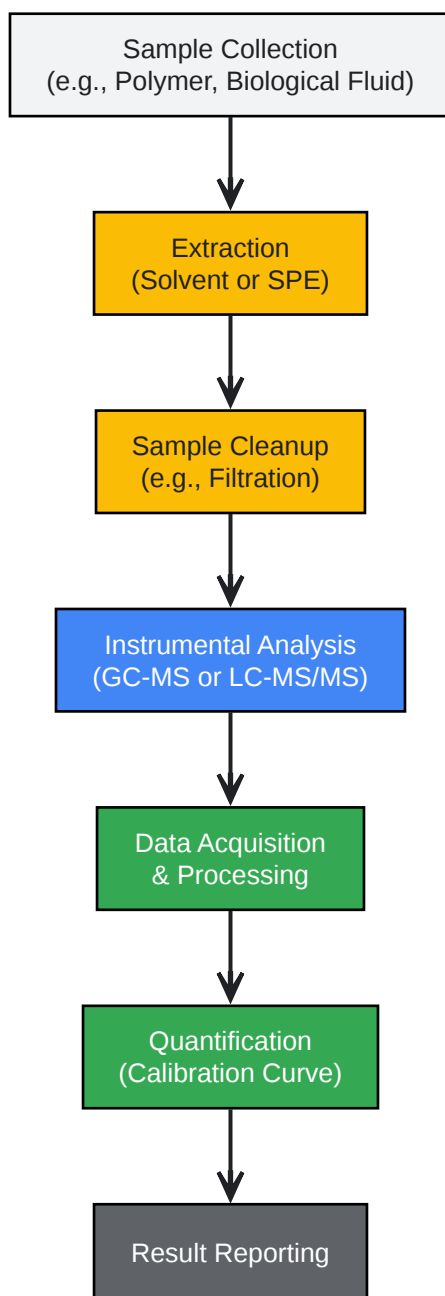


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Caption: DEHP/MEHP activation of the PPAR signaling pathway.

Experimental Workflow for DEHP Analysis

The logical flow for the analysis of DEHP in a given sample matrix is depicted in the following diagram.



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Caption: General workflow for the analysis of DEHP.

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